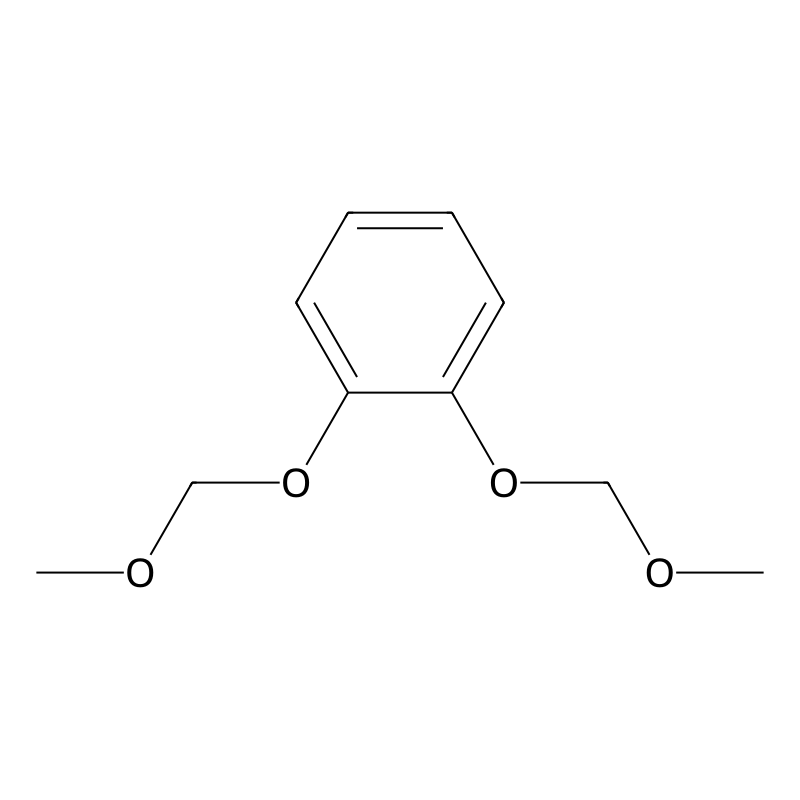

1,2-Bis(methoxymethoxy)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Chemistry

Specific Scientific Field: The specific scientific field of this application is Chemistry, particularly in the synthesis of near-infrared BODIPY photosensitizers .

Comprehensive and Detailed Summary of the Application: 1,2-Bis(methoxymethoxy)benzene is used in the synthesis of near-infrared BODIPY photosensitizers. These photosensitizers have drawn enormous attention as fluorescent probes and bioimaging materials . They have also been explored as photosensitizers for photodynamic therapy (PDT) due to their strong tendency to absorb at visible region with strong absorbance .

Detailed Description of the Methods of Application or Experimental Procedures: Symmetrical 2,6-diiodo 3,5-distyryl 1,2-bis (2-pyridylmethoxy) benzene containing near-infrared (NIR) BODIPY photosensitizers were synthesized to screen the singlet oxygen (1 O 2) photosensitizing efficiency as triplet photosensitizer as well as fluorescent sensors for metal cation recognition .

Thorough Summary of the Results or Outcomes Obtained: The emission intensity of the photosensitizers increased approximately by 1.4-2-fold upon addition of Hg 2+ and Fe 2+ ions . The results are useful to design near-infrared photosensitizers with long-lived triplet excited states for various applications such as PDT, fluorescent bioimaging, and sensor materials .

1,2-Bis(methoxymethoxy)benzene is an organic compound characterized by the presence of two methoxymethoxy substituents attached to a benzene ring at the 1 and 2 positions. Its molecular formula is and it has a molecular weight of approximately 224.25 g/mol. The compound is notable for its structural features that influence its chemical reactivity and biological activity.

- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives, which may have different properties and applications.

- Reduction: Reduction reactions can convert the methoxymethoxy groups into hydroxyl groups, enhancing its solubility and reactivity in aqueous environments.

- Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents, which can modify its chemical properties.

Synthesis of 1,2-bis(methoxymethoxy)benzene typically involves:

- Starting Materials: The synthesis usually begins with resorcinol and methoxymethyl chloride.

- Reaction Conditions: The reaction is carried out in the presence of a base (such as sodium hydroxide) in an organic solvent like dichloromethane at room temperature.

- General Reaction Scheme:

- Purification: The product is purified through distillation or recrystallization to achieve high purity levels suitable for further applications .

1,2-Bis(methoxymethoxy)benzene serves as a synthetic intermediate in organic chemistry. Its unique structure allows it to be utilized in:

- Organic Synthesis: As a precursor for the development of more complex organic molecules.

- Material Science: Potential use in polymer chemistry due to its functional groups that can participate in cross-linking reactions.

Similar Compounds: Comparison

Several compounds share structural similarities with 1,2-bis(methoxymethoxy)benzene:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1,3-Bis(methoxymethoxy)benzene | Methoxymethoxy groups at positions 1 and 3 | Different reactivity due to substitution pattern |

| 1,4-Bis(methoxymethoxy)benzene | Methoxymethoxy groups at positions 1 and 4 | Distinct electronic properties compared to others |

| 1,3-Dimethoxybenzene | Contains two methoxy groups instead of methoxymethoxy | Lacks the additional reactivity from methoxymethoxy |